Product packaging for Melampodinin(Cat. No.:)

Melampodinin

Cat. No.: B1254592
M. Wt: 522.5 g/mol
InChI Key: MMVDOOAKJHDAMB-FINAXWQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Melampodinin is a sesquiterpene lactone compound with the molecular formula C28H34O12 and a molecular weight of 562.21 g/mol . It is classified as a natural product and is found in plant species of the genus Melampodium . This compound is provided for research purposes, particularly in the study of plant metabolite pathways and the biosynthesis of specialized compounds in the Asteraceae family . Sesquiterpene lactones, as a class, are of significant interest in pharmacological research due to their demonstrated bioactivities. Studies on related compounds from Melampodium species have shown potent cytotoxic and antiproliferative efficacy against various human cancer cell lines, including prostate and cervical cancers . These compounds have been found to disrupt normal mitotic spindle function, leading to cell cycle arrest and cell death, and show potential for circumventing P-glycoprotein-mediated drug resistance . Researchers can utilize this compound as a standard in phytochemical analysis or as a starting point for investigating novel bioactive natural products. All products are strictly for Research Use Only (RUO) and are not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H30O12 B1254592 Melampodinin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H30O12

Molecular Weight

522.5 g/mol

IUPAC Name

methyl (1R,2E,4S,6R,7E,9S,10S,11S)-9-acetyloxy-10-[(2R,3S)-3-acetyloxy-2-hydroxy-2-methylbutanoyl]oxy-3-methyl-12-methylidene-13-oxo-5,14-dioxatricyclo[9.3.0.04,6]tetradeca-2,7-diene-8-carboxylate

InChI

InChI=1S/C25H30O12/c1-10-8-16-18(11(2)22(28)36-16)21(37-24(30)25(6,31)12(3)33-13(4)26)20(34-14(5)27)15(23(29)32-7)9-17-19(10)35-17/h8-9,12,16-21,31H,2H2,1,3-7H3/b10-8+,15-9+/t12-,16+,17+,18-,19-,20-,21-,25+/m0/s1

InChI Key

MMVDOOAKJHDAMB-FINAXWQVSA-N

Isomeric SMILES

C/C/1=C\[C@@H]2[C@@H]([C@@H]([C@H](/C(=C\[C@@H]3[C@H]1O3)/C(=O)OC)OC(=O)C)OC(=O)[C@@](C)([C@H](C)OC(=O)C)O)C(=C)C(=O)O2

Canonical SMILES

CC1=CC2C(C(C(C(=CC3C1O3)C(=O)OC)OC(=O)C)OC(=O)C(C)(C(C)OC(=O)C)O)C(=C)C(=O)O2

Origin of Product

United States

Natural Occurrence, Phytogeographical Distribution, and Advanced Isolation Methodologies

Botanical Sources of Melampodinin: Genera Melampodium and Artemisia Species as Primary Research Targets

This compound was first isolated from and is considered characteristic of the yellow-rayed species Melampodium americanum L., a member of the Asteraceae family. acs.org This genus, commonly known as blackfoot daisies, is primarily distributed throughout tropical and subtropical regions of Central America, South America, and the Southwestern United States. acs.org The initial discovery and structure elucidation of this compound were part of a broader biochemical systematic study of the Melampodium genus, which highlighted the diversity of sesquiterpene lactones within this group. acs.org

While this compound itself has been specifically identified in Melampodium, the broader class of melampolides has also been isolated from other genera within the Asteraceae family, making them a subject of interest in related plants. For instance, a new, distinct melampolide compound, baldshuanin, was isolated from Artemisia baldshuanica, a subshrub sage species native to Central Asia. researchgate.net The genus Artemisia is a significant source of structurally diverse sesquiterpenoids, and the discovery of melampolides within this genus underscores its importance as a research target for isolating this compound analogs and other related compounds. researchgate.netnih.govfrontiersin.org

Table 1: Primary Botanical Sources of this compound and Related Melampolides
CompoundGenusSpeciesFamilyGeographical Distribution of Genus
This compoundMelampodiumM. americanumAsteraceaeTropical/Subtropical Americas
Baldshuanin (A Melampolide Analog)ArtemisiaA. baldshuanicaAsteraceaeCentral Asia

Chemotaxonomic Significance of this compound within Asteraceae and Related Plant Families

Chemotaxonomy utilizes the distribution of chemical compounds among various organisms to understand their systematic and evolutionary relationships. Sesquiterpene lactones are well-established as valuable chemotaxonomic markers within the Asteraceae family due to their vast structural diversity and restricted distribution patterns. nih.govcore.ac.ukresearchgate.net

The presence and specific structural type of sesquiterpene lactones can help delineate relationships at the tribal, generic, and even species level. nih.gov this compound and its related compounds play a specific role in the chemotaxonomy of the genus Melampodium. The original research that identified this compound noted that this compound is typical of the yellow-rayed species, such as M. americanum. acs.org In contrast, other related melampolides, like leucanthinin and melampolidin, were found in the white-rayed species, M. leucanthum. acs.org This differential distribution of structurally similar compounds provides a chemical basis for distinguishing between different species groups within the same genus, reinforcing morphological classifications. The specific side-chain structures of these compounds further contribute to their utility as precise chemical markers. acs.org

Optimized Extraction and Advanced Purification Techniques for this compound and Analogs in Research Settings

The isolation of pure this compound and its analogs from complex plant matrices requires a multi-step process involving optimized extraction followed by advanced purification techniques. The goal is to achieve high yield and purity while minimizing degradation of the target compounds.

The initial step in isolating this compound is the extraction of crude secondary metabolites from the dried and powdered plant material. Traditional methods for extracting sesquiterpene lactones typically involve the use of polar organic solvents.

Solvent-Based Extraction: Commonly used solvents for this purpose include ethanol, methanol (B129727), and ethyl acetate (B1210297), or mixtures thereof. google.com A typical process involves maceration or reflux extraction of the plant material with a chosen solvent, followed by filtration and concentration under reduced pressure to yield a crude extract. google.comnih.gov For sesquiterpene lactones, a sequential extraction might be employed, starting with a nonpolar solvent to remove lipids and then using a more polar solvent like 70% methanol to extract the target compounds. nih.gov

Green Chemistry in Extraction: In line with modern research practices, green chemistry principles are increasingly being applied to natural product extraction to reduce environmental impact. This involves minimizing the use of hazardous solvents and reducing energy consumption. For sesquiterpene lactone extraction, this can include:

Use of Greener Solvents: Preferring solvents like ethanol, which is less toxic than methanol, or exploring water-based extractions where applicable. google.comnih.gov A study on isolating lactones from Cichorium intybus found that a simple water maceration at a controlled temperature (30°C) was effective for liberating the target compounds. nih.govresearchgate.net

Advanced Extraction Techniques: Methods such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can significantly reduce extraction times and solvent volumes compared to conventional methods.

Table 2: Solvents Commonly Used for Sesquiterpene Lactone Extraction
SolventTypeRationale for Use
MethanolPolar ProticHigh efficiency for extracting a broad range of polar to semi-polar compounds. nih.gov
EthanolPolar ProticEffective solvent with lower toxicity, often preferred for green chemistry applications. google.com
Ethyl AcetateModerately PolarUsed in liquid-liquid partitioning to selectively extract sesquiterpene lactones from aqueous solutions. nih.govresearchgate.net
WaterPolar ProticA green solvent used in maceration to liberate glycosidically bound or other forms of lactones. nih.gov

Following crude extraction, the complex mixture must be separated to isolate pure this compound. This is typically achieved through a series of chromatographic techniques that separate compounds based on their physicochemical properties, such as polarity and size.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the final purification and quantitative analysis of sesquiterpene lactones. uu.se Reversed-phase (RP) HPLC is the most common mode used for this purpose.

In a typical RP-HPLC setup for separating melampolides, a C18 column is used as the stationary phase. nih.govresearchgate.net The mobile phase usually consists of a gradient mixture of water (often acidified slightly with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The gradient starts with a higher proportion of water and gradually increases the organic solvent concentration, eluting compounds in order of increasing hydrophobicity. Detection is commonly performed using a UV detector, with wavelengths around 210-225 nm being effective for sesquiterpene lactones. researchgate.netjocpr.com

Table 3: Typical RP-HPLC Parameters for Sesquiterpene Lactone Separation
ParameterCommon ConditionReference Example
Stationary Phase (Column)Reversed-Phase C18 (5 µm particle size)Waters SunFire C18 (150 mm × 4.6 mm) nih.gov
Mobile PhaseWater and Acetonitrile or Methanol (Gradient or Isocratic)Isocratic elution with 40% Water and 60% Acetonitrile nih.gov
Flow Rate~1.0 mL/min1.0 mL/min nih.gov
DetectionUV at 210-225 nm225 nm nih.govjocpr.com
Column Temperature25-35°C35°C nih.gov

For larger-scale purification, particularly for initial fractionation of the crude extract, flash chromatography and countercurrent chromatography are highly effective methods.

Flash Chromatography: This technique is a rapid form of preparative column chromatography that uses moderate pressure to force the solvent through the column, speeding up the separation. orgsyn.org For sesquiterpenes, silica (B1680970) gel is a common stationary phase, and a solvent system of increasing polarity, such as a hexane-ethyl acetate gradient, is used to elute the compounds. mdpi.com A stepwise approach, as demonstrated in the isolation of lactones from chicory, might involve an initial liquid-liquid extraction followed by a reversed-phase flash chromatography step to yield highly pure fractions of the target compounds. nih.govresearchgate.net

Countercurrent Chromatography (CCC): CCC is a form of liquid-liquid partition chromatography that avoids the use of a solid stationary phase, thereby eliminating issues like irreversible adsorption of the sample. nih.govresearchgate.netspringernature.com The method relies on partitioning compounds between two immiscible liquid phases. A suitable biphasic solvent system is chosen, one phase acting as the stationary phase and the other as the mobile phase. nih.gov This technique is particularly well-suited for separating natural products from crude extracts and can handle both polar and non-polar compounds, making it a versatile tool for isolating melampolides and their analogs. researchgate.net

Biosynthetic Pathways and Metabolic Engineering Research of Melampodinin

Elucidation of Melampodinin's Putative Biosynthetic Precursors and Intermediates

The biosynthesis of sesquiterpene lactones, including the melampolide scaffold of this compound, originates from the general isoprenoid pathway. conicet.gov.ar The universal C15 precursor for all sesquiterpenes is farnesyl pyrophosphate (FPP). tandfonline.com The formation of the characteristic melampolide skeleton is a multi-step process involving cyclization and a series of oxidative modifications.

The initial committed step in the biosynthesis of most sesquiterpene lactones is the cyclization of FPP to form a germacrene sesquiterpene. nih.gov For many germacranolides, the key intermediate is germacrene A. tandfonline.comnih.gov This is followed by a series of oxidative reactions. A proposed biosynthetic pathway leading to a melampolide structure like this compound would likely proceed through the following key intermediates:

Farnesyl Pyrophosphate (FPP): The universal precursor for sesquiterpene biosynthesis. nih.gov

Germacrene A: Formed by the cyclization of FPP, it serves as the foundational carbocyclic skeleton. nih.gov

Germacrene A Acid: Subsequent oxidation of Germacrene A leads to the formation of Germacrene A Acid. nih.gov

Hydroxylated Germacrene A Acid: Further enzymatic hydroxylation of Germacrene A Acid is a critical step. nih.gov

Costunolide: This is a common intermediate in the biosynthesis of many sesquiterpene lactones and is formed via lactonization of a hydroxylated germacrene A acid precursor. wur.nl From costunolide or a similar germacranolide intermediate, further enzymatic modifications would lead to the specific structure of this compound.

Table 1: Putative Precursors and Intermediates in this compound Biosynthesis

Precursor/IntermediateDescription
Farnesyl Pyrophosphate (FPP)Universal C15 precursor from the isoprenoid pathway.
Germacrene AA key cyclic intermediate forming the sesquiterpene backbone.
Germacrene A AcidAn oxidized form of Germacrene A.
CostunolideA common germacranolide intermediate.

Investigation of Key Enzymatic Transformations in this compound Biogenesis

The conversion of the linear FPP precursor into the complex, stereochemically rich structure of this compound is catalyzed by a series of specialized enzymes. While the specific enzymes for this compound biosynthesis have not been characterized, their functions can be inferred from homologous pathways leading to other sesquiterpene lactones. nih.govresearchgate.net

The key enzymatic transformations likely include:

Sesquiterpene Synthase Activity: The initial cyclization of FPP to germacrene A is catalyzed by a sesquiterpene synthase, specifically a Germacrene A Synthase (GAS) . nih.gov

Cytochrome P450 Monooxygenase Activity: The subsequent oxidative modifications of the germacrene A skeleton are primarily carried out by cytochrome P450 monooxygenases (CYPs) . nih.gov These enzymes are responsible for the hydroxylation and other oxidative steps that lead to the formation of the lactone ring. For instance, a Germacrene A Oxidase (GAO) would be involved in the conversion of germacrene A to germacrene A acid. researchgate.net A Costunolide Synthase (COS) , another CYP enzyme, is responsible for the hydroxylation that leads to lactonization. nih.govresearchgate.net

Table 2: Key Enzyme Classes in the Putative Biosynthesis of this compound

Enzyme ClassFunction
Sesquiterpene Synthase (e.g., Germacrene A Synthase)Cyclization of Farnesyl Pyrophosphate (FPP) to form the initial sesquiterpene skeleton.
Cytochrome P450 Monooxygenases (CYPs)Catalyze a series of oxidative reactions, including hydroxylations, leading to the formation of the lactone ring.

Genetic and Molecular Biology Approaches to Biosynthetic Pathway Engineering

Metabolic engineering offers a promising avenue for enhancing the production of valuable sesquiterpene lactones. researchgate.net While specific genetic engineering of the this compound pathway has not been reported, strategies employed for other high-value sesquiterpenoids like artemisinin and parthenolide provide a roadmap for future research. researchgate.netresearchgate.net

Potential genetic and molecular biology approaches include:

Overexpression of Key Biosynthetic Genes: Increasing the expression of genes encoding rate-limiting enzymes, such as Germacrene A Synthase (GAS) or specific cytochrome P450s, could enhance the metabolic flux towards this compound. researchgate.net

Transcription Factor Engineering: The regulation of sesquiterpene lactone biosynthesis is often controlled by transcription factors. Identifying and overexpressing positive regulators could simultaneously upregulate multiple genes in the pathway. researchgate.net

Heterologous Expression: The entire biosynthetic pathway could be reconstructed in a microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli, to enable large-scale, controlled production through fermentation. conicet.gov.ar

Studies on Biotransformation and Microbial Metabolism of this compound

Biotransformation using microorganisms is a powerful tool for generating novel derivatives of natural products, which may possess improved biological activities. scispace.com While there are no specific studies on the microbial metabolism of this compound, research on other sesquiterpene lactones has demonstrated the feasibility of this approach.

A variety of fungi have been shown to effectively transform sesquiterpene lactones through reactions such as hydroxylation, reduction, and epoxidation. nih.gov For example, Aspergillus niger has been used for the biotransformation of the eudesmanolide-type sesquiterpene lactone, vulgarin. nih.gov This suggests that similar microbial systems could be employed to modify the structure of this compound and create new derivatives. The screening of a diverse range of microorganisms, including various fungal and bacterial strains, could identify biocatalysts capable of metabolizing this compound. medcraveonline.com

Structural Elucidation Methodologies and Stereochemical Analysis in Melampodinin Research

Application of Advanced Spectroscopic Techniques for Definitive Melampodinin Structure Determination

The definitive determination of this compound's structure involves a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). lsu.edunumberanalytics.comegyankosh.ac.inresearchgate.networdpress.comhmdb.canp-mrd.orgcreative-biostructure.com These methods are powerful tools for organic structure determination, providing detailed insights into the connectivity of atoms and the molecular formula. numberanalytics.comsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, and Advanced Pulse Sequences)

NMR spectroscopy is a cornerstone technique in the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework and the relative positions of atoms. numberanalytics.comsemanticscholar.orgleibniz-fmp.de Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for a comprehensive analysis of this compound. numberanalytics.comsemanticscholar.org

Proton (¹H) NMR spectroscopy provides information on the different types of protons present in the molecule, their chemical environments, and their coupling interactions. egyankosh.ac.inhmdb.cainifap.gob.mx The chemical shifts in a ¹H NMR spectrum indicate the electronic shielding or deshielding of protons, which is influenced by nearby functional groups. egyankosh.ac.in The splitting patterns (multiplicity) of the signals reveal the number of neighboring protons, providing connectivity information. egyankosh.ac.in

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. np-mrd.orghmdb.caresearchgate.net The chemical shifts in a ¹³C NMR spectrum are sensitive to the hybridization state and the electronic environment of the carbon atoms. wisc.edu Different types of carbon atoms (e.g., methyl, methylene (B1212753), methine, quaternary, carbonyl) resonate in distinct regions of the spectrum. wisc.edumagritek.com Analysis of the ¹³C NMR spectrum, often coupled with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), helps in determining the number of carbons and the number of attached protons for each carbon. magritek.com

For this compound, ¹H and ¹³C NMR data are crucial for identifying the characteristic signals of a sesquiterpene lactone, including signals for methyl groups, methylene and methine carbons and protons within the germacrane (B1241064) ring system, and carbonyl carbons from ester and lactone functionalities. nih.govlsu.eduwisc.edu

Two-dimensional (2D) NMR experiments provide correlations between different nuclei, offering more complex connectivity and spatial proximity information that is vital for complete structure determination and stereochemical assignment. numberanalytics.comegyankosh.ac.inwordpress.comhmdb.cacreative-biostructure.com

COSY (COrrelation SpectroscopY): This homonuclear 2D NMR technique reveals correlations between protons that are coupled to each other through typically two or three bonds. creative-biostructure.commagritek.comprinceton.edu By analyzing the cross-peaks in a COSY spectrum, the network of coupled protons can be mapped out, helping to establish the connectivity of adjacent or nearby proton-bearing carbon atoms within the molecule's framework. creative-biostructure.commagritek.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear 2D NMR experiment that correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached (one-bond correlations). creative-biostructure.comprinceton.edu This experiment is fundamental for assigning proton signals to their corresponding carbon signals and is often "multiplicity-edited" to distinguish between CH, CH₂, and CH₃ groups. creative-biostructure.commagritek.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a heteronuclear 2D NMR technique that shows correlations between protons and carbons that are separated by two to four (or sometimes five) bonds. creative-biostructure.comprinceton.edu These long-range correlations are particularly useful for connecting different structural fragments identified from COSY and HSQC data, allowing for the assembly of the complete carbon skeleton and the placement of substituents. creative-biostructure.com

The combined analysis of COSY, HSQC, HMBC, and NOESY data allows for the comprehensive assignment of NMR signals, the determination of the planar structure, and crucial insights into the stereochemistry of this compound. numberanalytics.comegyankosh.ac.inwordpress.comhmdb.cacreative-biostructure.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a complementary technique to NMR that provides information about the molecular weight and elemental composition of a compound, as well as structural insights through fragmentation analysis. numberanalytics.comresearchgate.netegyankosh.ac.inresearchgate.networdpress.comhmdb.canp-mrd.orgcreative-biostructure.comsemanticscholar.org

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is commonly used for natural products like this compound. researchgate.networdpress.comhmdb.ca ESI is a soft ionization technique that typically produces protonated or deprotonated molecular ions, [M+H]⁺ or [M-H]⁻, with minimal fragmentation, making it suitable for determining the molecular weight of polar and thermolabile compounds. uni-saarland.de High-resolution mass analysis provides accurate mass measurements, often to several decimal places. researchgate.networdpress.comhmdb.cashimadzu.com This accurate mass can then be used to calculate the elemental composition (molecular formula) of the compound, which is a critical piece of information for structural elucidation. nih.govegyankosh.ac.in For this compound, HR-ESIMS confirms its molecular formula, reported as C₂₅H₃₀O₁₂. nih.gov

Tandem mass spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion and the analysis of the resulting fragment ions. shimadzu.comunt.edu This technique provides valuable structural information by breaking down the molecule into smaller, characteristic pieces. uni-saarland.deshimadzu.comunt.edu The fragmentation patterns observed in MS/MS spectra can reveal the presence of specific functional groups and substructures within the molecule. uni-saarland.deunt.edulifesciencesite.com By analyzing the mass-to-charge ratios (m/z) of the fragment ions and their relative abundances, researchers can deduce possible fragmentation pathways and piece together structural information. uni-saarland.deshimadzu.comunt.edulifesciencesite.com For complex molecules like this compound, MS/MS can help to confirm the presence of specific moieties, such as ester side chains or the lactone ring, by observing characteristic neutral losses or fragment ions. uni-saarland.deshimadzu.comunt.edulifesciencesite.com

The combination of NMR and MS data is a powerful approach for the comprehensive structural elucidation and stereochemical analysis of this compound, allowing researchers to confidently determine its complex molecular architecture. semanticscholar.orgmdpi.com

Data Table: Spectroscopic Techniques Applied to this compound Structural Elucidation

Spectroscopic TechniqueTypeInformation ProvidedRole in this compound Research
¹H NMR1D NMRNumber and types of protons, chemical environment, couplingAnalysis of proton signals for different functional groups and skeletal protons. egyankosh.ac.inhmdb.cainifap.gob.mx
¹³C NMR1D NMRNumber and types of carbons, hybridization, environmentAnalysis of carbon signals for skeletal carbons, carbonyls, and methyls. np-mrd.orghmdb.caresearchgate.netwisc.edu
COSY2D NMRProton-proton connectivity through bondsMapping coupled proton networks to establish connectivity. creative-biostructure.commagritek.comprinceton.edu
HSQC2D NMROne-bond proton-carbon connectivityAssigning proton signals to directly attached carbon signals. creative-biostructure.comprinceton.edu
HMBC2D NMRLong-range proton-carbon connectivity (2-4 bonds)Connecting structural fragments and placing substituents. creative-biostructure.comprinceton.edu
NOESY2D NMRSpatial proximity of protonsDetermining relative stereochemistry and conformation. wordpress.comcreative-biostructure.comprinceton.edufrontiersin.orgconicet.gov.ar
HR-ESIMSMass SpectrometryAccurate molecular weight, elemental compositionConfirming molecular formula. researchgate.networdpress.comhmdb.ca
MS/MSMass SpectrometryFragmentation patterns, structural subunitsProviding structural information through ion fragmentation analysis. uni-saarland.deshimadzu.comunt.edulifesciencesite.com

Detailed Research Findings (Based on Search Results):

While specific detailed NMR peak assignments or MS fragmentation patterns specifically for this compound were not extensively provided in the search snippets beyond confirming the techniques used and the molecular formula, the general application of these methods to sesquiterpene lactones and natural products is well-documented. Studies on related melampolides and germacranolides, which share structural similarities with this compound, routinely employ these spectroscopic techniques for their structure elucidation and stereochemical analysis. lsu.eduresearchgate.net For instance, the structure and stereochemistry of new melampolides, including this compound B and this compound C, were determined by spectral correlation using NMR and MS. lsu.edu The configuration and conformation of chiral centers in this compound B were obtained by correlation with the known this compound A. lsu.edu The structures of new germacranolide sesquiterpenes have also been established by a combination of extensive NMR spectroscopic analysis and HR-ESIMS data. researchgate.net

These findings underscore the indispensable role of integrated spectroscopic approaches, particularly advanced NMR and high-resolution mass spectrometry, in the detailed structural and stereochemical characterization of complex natural products like this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques in the initial stages of structural elucidation, providing insights into the functional groups and electronic transitions present within a molecule libretexts.org. IR spectroscopy measures the vibrations of bonds within a molecule when exposed to infrared radiation. Absorption at specific wavelengths (or wavenumbers) corresponds to the characteristic vibrations of different functional groups, such as carbonyls (C=O), hydroxyls (O-H), and carbon-carbon double bonds (C=C) libretexts.orgitwreagents.com. By analyzing the pattern of absorption bands in the IR spectrum, chemists can infer the presence or absence of these functional groups in this compound.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is a powerful technique that can provide a definitive three-dimensional structure of a crystalline compound, including the precise positions of atoms and their connectivity nih.govwikipedia.org. Crucially, for chiral molecules like this compound, X-ray crystallography can also determine the absolute stereochemistry – the specific spatial arrangement of atoms around chiral centers rsc.orgmit.edu. This is achieved by analyzing the diffraction pattern generated when X-rays interact with the electron cloud of the atoms in a crystal nih.govwikipedia.org.

The determination of absolute configuration using X-ray crystallography often relies on anomalous dispersion, which is the variation in scattering power of an atom near an absorption edge mit.edu. The presence of heavier atoms in the molecule can enhance this effect, although modern techniques can sometimes determine absolute configuration even with lighter elements like oxygen, provided high-quality crystals are obtained mit.edu. A study specifically mentions the determination of the structure and absolute configuration of melampodin (a related sesquiterpenoid lactone) by X-ray crystallography using direct statistical methods rsc.org. This highlights the importance of this technique in unequivocally establishing the stereochemistry of such natural products. X-ray crystallography also provides detailed information about the conformation of the molecule in the solid state caltech.edu.

Computational Chemistry and Molecular Modeling in Structure Elucidation and Prediction

Computational chemistry and molecular modeling play an increasingly important role in structural elucidation, complementing experimental data and providing theoretical insights into molecular properties and behavior stanford.educambridgemedchemconsulting.com. These methods can be used to predict spectroscopic data, analyze molecular conformations, and simulate molecular dynamics.

Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry for calculating the electronic structure of molecules nih.gov. DFT calculations can be used to predict various molecular properties, including spectroscopic parameters such as vibrational frequencies (for IR spectra) and electronic transitions (for UV-Vis spectra) mdpi.comresearchgate.net. By comparing calculated spectra with experimental data, researchers can validate proposed structures and assist in the assignment of spectroscopic bands mdpi.com. DFT calculations can also provide insights into the relationship between molecular structure and observed spectroscopic features mit.edu.

Conformational analysis is the study of the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds nyu.edunih.gov. Molecules often exist as an ensemble of rapidly interconverting conformers, and their biological activity can be influenced by these different shapes elifesciences.org. Molecular dynamics (MD) simulations are computational techniques that simulate the movement of atoms and molecules over time, providing information about the dynamic behavior and conformational landscape of a system stanford.edunih.govnsf.gov.

MD simulations can be used to explore the various conformations accessible to this compound and to estimate their relative populations nih.govresearchgate.net. This is particularly valuable for flexible molecules where a single static structure from X-ray crystallography may not fully represent the molecule's behavior in solution or in a biological environment elifesciences.org. By combining conformational analysis and MD simulations with experimental data (such as NMR spectroscopy, although not explicitly in the outline), researchers can gain a more comprehensive understanding of this compound's structure and flexibility in different environments nyu.edu.

Pharmacological and Biological Activity Research: Cellular and Molecular Mechanistic Investigations

In Vitro Cellular Models for Melampodinin Activity Assessment

In vitro studies utilizing human cancer cell lines have been instrumental in evaluating the biological activities of this compound. These models provide a controlled environment to assess the compound's effects on cell growth, viability, and key cellular processes.

Antiproliferative and Cytotoxic Effects in Human Cancer Cell Lines (e.g., PC-3, DU 145, HeLa)

This compound has demonstrated antiproliferative and cytotoxic efficacy against several human cancer cell lines, including prostate cancer cell lines like PC-3 and DU 145, and cervical cancer cell lines such as HeLa researchgate.netnih.govnih.gov. Studies have reported varying degrees of potency depending on the specific cell line and the compound tested. For instance, in one study, a compound identified as meleucanthin (though the text later focuses on germacranolides including this compound A) isolated from Melampodium leucanthum exhibited IC₅₀ values ranging from 0.18 to 9 µM against PC-3, DU 145, and HeLa cells researchgate.netnih.gov. The concentration-response curves indicated that these compounds were cytotoxic, not merely antiproliferative nih.gov.

Interactive Table 1: Antiproliferative and Cytotoxic Effects of Melampodium leucanthum Compounds (including germacranolides like this compound A) on Cancer Cell Lines

Compound ID (as per source nih.gov)Cell LineIC₅₀ (µM)
1 (meleucanthin)PC-30.67
1 (meleucanthin)DU 1450.18
2 (leucanthin-A)PC-3~2-9
2 (leucanthin-A)DU 145~2-9
2 (leucanthin-A)HeLa~2-9
3 (leucanthin-B)PC-3~2-9
3 (leucanthin-B)DU 145~2-9
3 (leucanthin-B)HeLa~2-9
4 (melampodin-A acetate)PC-3~2-9
4 (melampodin-A acetate)DU 145~2-9
4 (melampodin-A acetate)HeLa~2-9
5 (3α-hydroxyenhydrin)PC-3~2-9
5 (3α-hydroxyenhydrin)DU 145~2-9
5 (3α-hydroxyenhydrin)HeLa~2-9

Note: IC₅₀ values for compounds 2-5 are approximate ranges based on visual interpretation of the provided data in the source nih.gov. Specific IC₅₀ for this compound A (compound 117 in another source lsu.edu, but likely corresponding to one of 2-5 based on biological activity discussed in researchgate.netnih.gov) are not explicitly listed in the primary source nih.gov table, which focuses on compound 1.

Induction of Cell Cycle Arrest and Apoptosis Pathways

Research indicates that this compound and related sesquiterpene lactones can induce cell cycle arrest and stimulate apoptosis in cancer cells researchgate.netnih.gov. Specifically, this compound A has been shown to trigger an accumulation of cells in the G2/M phase of the cell cycle researchgate.netnih.gov. This arrest in the G2/M phase suggests an interference with critical events required for cell division. The induction of apoptosis pathways is also implicated in the cytotoxic effects observed researchgate.netnih.gov. Studies have observed the induction of PARP cleavage in HeLa and DU 145 cells treated with these compounds, which is a hallmark of apoptosis nih.gov.

Modulation of Mitotic Spindle Formation and Tubulin Polymerization Dynamics

A key mechanism of action identified for this compound and related germacranolides is the modulation of mitotic spindle formation researchgate.netnih.govnih.gov. These compounds have been found to cause the formation of abnormal mitotic spindles researchgate.netnih.gov. The disruption of normal mitotic spindle function is a significant factor contributing to the observed cytotoxic effects and cell death researchgate.net. While these compounds can inhibit normal mitotic spindle formation at cytotoxic concentrations, their effects on purified tubulin polymerization in vitro appear to be modest nih.gov. Studies with purified tubulin showed that some of these compounds caused only a slight inhibition of tubulin polymerization at concentrations significantly higher than their cytotoxic IC₅₀ values, suggesting the possibility of additional cellular targets nih.gov.

Mechanisms of Circumventing P-glycoprotein-Mediated Drug Resistance

This compound and other germacranolides have shown the capability to circumvent P-glycoprotein-mediated drug resistance researchgate.netnih.gov. P-glycoprotein (P-gp) is an efflux pump that can remove various drugs from cells, contributing to multidrug resistance in cancer treatment nih.govwikipedia.orgwikipedia.orgnih.govnih.gov. The ability of these compounds to overcome this resistance mechanism is a notable finding with potential implications for their therapeutic utility, particularly in resistant cancers researchgate.netnih.gov.

Molecular Mechanisms of Action and Pharmacological Target Identification

Understanding the molecular mechanisms by which this compound exerts its effects is crucial for its development as a potential therapeutic agent. Research has begun to identify pharmacological targets, particularly focusing on interactions with proteins involved in cell division.

Direct Protein Binding and Interaction Studies (e.g., Tubulin)

Direct protein binding and interaction studies have primarily focused on tubulin, a key component of microtubules that form the mitotic spindle metabolomicsworkbench.org. While in vitro tubulin polymerization assays showed only modest inhibition by this compound-related compounds, this does not rule out direct interaction nih.gov. The formation of abnormal mitotic spindles strongly suggests an interaction with the tubulin cytoskeleton researchgate.netnih.gov. Further research is needed to fully elucidate the nature and extent of the direct binding of this compound to tubulin and to identify other potential protein targets that contribute to its observed cellular effects nih.gov.

Modulation of Intracellular Signaling Cascades and Transcriptional Pathways (e.g., NF-κB, STAT3)

Research indicates that certain sesquiterpene lactones, a class of compounds that includes this compound, can inhibit key transcription factors involved in cancer, such as NF-κB and STAT3, thereby limiting cell survival and invasion. researchgate.net NF-κB and STAT3 are crucial regulators of neuroinflammation and astrocyte modulation. nih.gov These transcription factors play a pivotal role in initiating gene expression related to astrogliosis. nih.gov NF-κB activation in astrocytes can lead to the production of pro-inflammatory factors and the release of interleukin-6 (IL-6), which in turn initiates STAT3 activation. nih.gov The interconnectedness of NF-κB and STAT3 signaling pathways suggests potential avenues for therapeutic intervention by modulating astrocyte responses. nih.gov Sesquiterpene lactones have been shown to inhibit pro-survival transcriptional factors like NF-κB and STATs. researchgate.net

Omics-Based Approaches for Target Profiling (e.g., Proteomics, Metabolomics)

Omics-based approaches, including proteomics and metabolomics, are valuable tools for target profiling and understanding the complex molecular networks involved in biological processes and disease. Multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, provides a systems-level understanding of biology. nashbio.com This holistic approach is transforming drug discovery by enabling the identification of novel drug targets and providing insights into mechanisms of action. nashbio.com Proteomic techniques are used for the expression of proteins and their modifications. mdpi.com Targeted proteomic approaches are suitable for validating or detecting proteins of interest with high sensitivity, while untargeted approaches are useful for biomarker discovery. mdpi.com Metabolomics involves profiling metabolites that reflect the cellular state and activity. pluto.bio Targeted metabolomic approaches can decode the behavior of specific groups of metabolites, while untargeted metabolomics studies the global metabolite fingerprint. mdpi.com Integrating proteomic data with other omic technologies can help ensure the quality and safety of products and provide a comprehensive view of biological systems, linking genes, proteins, and metabolites. mdpi.comaxcelead-us.com

Research in Animal Models for Mechanistic Elucidation (Non-Clinical Efficacy Studies)

Animal models are essential tools in biomedical studies for investigating genetic, endocrine, metabolic, and morphological changes, as well as underlying etiopathogenic mechanisms that may also operate in humans. researchgate.net They offer the promise of new insights into human diseases and allow for experimentation that would be impossible in humans due to ethical considerations. researchgate.net Animal models are vital for exploring clinically relevant interventions and provide valuable insight into molecular mechanisms. nih.gov Studies using animal models of disease have benefited from technological developments that provide new tools for tackling biological problems. huntingtonstudygroup.org For instance, transgenic animals expressing modified protein variants have allowed for the examination of the role of post-translational modifications on disease phenotypes in vivo. huntingtonstudygroup.org Animal models are used as predictive models of humans for research into diseases and for testing drugs or other chemicals. medsci.org Research using the formalin model in mice has shown that a decoction prepared from the aerial parts of Melampodium divaricatum exhibited antinociceptive and antihyperalgesic responses. nih.govresearchgate.netresearchgate.net

Other Investigated Biological Activities of this compound (e.g., anti-inflammatory, antimicrobial, antinociceptive)

Beyond its potential interactions with signaling pathways, this compound and related compounds have been investigated for a range of other biological activities.

Anti-inflammatory Activity: Studies have explored the anti-inflammatory potential of plant extracts containing sesquiterpene lactones. Some compounds with membrane-stabilizing properties may contribute to anti-inflammatory activity by interfering with the release of phospholipases that trigger the formation of inflammatory mediators. ispub.com Flavonoids, also found in some plants containing sesquiterpene lactones, have shown anti-inflammatory activity in vitro and in vivo, with proposed mechanisms including the inhibition of eicosanoid generating enzymes and modulation of proinflammatory gene expression. nih.gov

Antimicrobial Activity: Research on Melampodium divaricatum essential oil has shown interesting results regarding antimicrobial activities, particularly against oral pathogens. researchgate.net While some studies on isolated components did not show promising antibacterial activity against cariogenic bacteria, the essential oil itself has demonstrated activity against various Streptococcus and Lactobacillus species with varying Minimum Inhibitory Concentration (MIC) values. researchgate.net Other studies on different plant extracts have also reported antimicrobial activity against a range of bacteria and fungi. mdpi.com

Table 1: Minimum Inhibitory Concentration (MIC) of Melampodium divaricatum Essential Oil Against Cariogenic Bacteria

Bacterial SpeciesMIC (µg/mL)
Streptococcus sobrinus90
Lactobacillus casei30
Streptococcus mutans20
Streptococcus mitis18

Antinociceptive Activity: A decoction from the aerial parts of Melampodium divaricatum has demonstrated antinociceptive and antihyperalgesic effects in the formalin test in mice. nih.govresearchgate.netresearchgate.net Compounds isolated from this plant, such as isoquercitrin (B50326) and hyperoside (B192233) (flavonoids), have also shown antinociceptive properties. nih.govresearchgate.net Research on the antinociceptive activity of essential oils and their components often involves animal models and in silico analysis. frontiersin.org

Structure Activity Relationship Sar Studies of Melampodinin and Its Analogs

Identification of Essential Pharmacophoric Elements for Biological Efficacy

Studies on sesquiterpene lactones, including those structurally related to Melampodinin, have highlighted the importance of specific chemical moieties for their biological activities. A frequently implicated feature in the activity of many sesquiterpene lactones is the presence of an exocyclic methylene (B1212753) group, often conjugated to a carbonyl group within the lactone ring uni.lu. This α-methylene-γ-lactone moiety is known to act as a Michael acceptor and can interact covalently with biological nucleophiles, such as thiol groups in proteins, which is considered a key mechanism for their cytotoxic and other effects uni.luontosight.ai.

In the context of this compound A, its mechanism of action involves disrupting the G2/M phase of the cell cycle and inducing abnormal mitotic spindle formation, suggesting interactions with cellular components critical for mitosis wikipedia.org. This points towards pharmacophoric elements within the this compound structure that can interfere with microtubule dynamics or related processes. While the specific pharmacophore of this compound has not been exhaustively defined in the provided literature, the general understanding of sesquiterpene lactone activity suggests that the α-methylene-γ-lactone group and potentially other functional groups and their spatial arrangement play crucial roles in its biological effects.

Correlative Analyses of Structural Modifications and Modulated Biological Activities

While the provided information mentions the preparation of various ester derivatives (acetate, isobutyrate, hexanoate, and palmitate) for other melampolide-type sesquiterpene lactones to conduct structure-biological activity correlation studies, detailed results specifically on how these modifications affect this compound's activities are not available in the search results nih.gov. However, such studies on related compounds are indicative of the common approach in sesquiterpene lactone SAR to investigate the impact of esterification at hydroxyl groups on activity.

Stereochemical Influences on Activity and Binding Affinity

Although detailed studies specifically elucidating the impact of stereochemical variations on this compound's activity or binding affinity are not extensively described in the provided snippets, the general principle holds true for this class of compounds. Minor differences in stereochemistry can lead to substantial changes in biological potency and selectivity by affecting the precise fit and interactions within binding sites of target proteins. Computational methods can be employed for the stereochemical assignment of isomeric compounds, which is valuable for understanding their potential biological interactions wikidata.org.

Computational SAR Modeling and Quantitative Structure-Activity Relationship (QSAR) Analyses

Computational approaches, including SAR modeling and Quantitative Structure-Activity Relationship (QSAR) analyses, are valuable tools in medicinal chemistry for understanding the relationship between chemical structure and biological activity. These methods can help identify molecular descriptors that correlate with activity, predict the activity of new compounds, and provide insights into the potential binding modes with biological targets wikimedia.orgtocris.com.

While the search results mention QSAR studies in the context of other compound classes like flavonols uni.lufishersci.com and the general application of computational methods in drug discovery wikimedia.org, specific computational SAR or QSAR analyses focused directly on this compound and a series of its analogs are not detailed. Such studies would typically involve calculating various molecular properties (e.g., electronic, steric, hydrophobic) for this compound and its derivatives and correlating these descriptors with their observed biological activities to build predictive models. Although computational techniques have been used in the characterization of compounds from Melampodium species wikidata.org, the application of these methods specifically for comprehensive SAR/QSAR analysis of this compound's biological effects is not explicitly reported in the provided literature.

Advanced Analytical Methodologies for Melampodinin Research and Quantification

Development of Quantitative Analytical Methods for Melampodinin in Complex Biological and Plant Matrices

Developing quantitative analytical methods for compounds like this compound in complex matrices such as plant extracts or biological samples is essential for accurate research. While the search results did not provide specific detailed protocols solely for the quantification of this compound in complex matrices, they highlight the general approaches used for similar natural products and metabolites.

The development of such methods often involves sample extraction, purification, and subsequent analysis using sensitive and specific techniques to accurately measure the concentration of the target analyte within the complex sample matrix.

Chromatographic Techniques for Purity Assessment, Profiling, and Standardization in Research

Chromatographic techniques are fundamental for the separation, purification, and analysis of natural products like this compound. These methods are used for assessing purity, profiling the chemical composition of extracts, and standardizing research materials.

High-Performance Liquid Chromatography (HPLC) has been successfully applied to the separation of various sesquiterpene lactones, demonstrating its utility in analyzing complex mixtures from plant extracts. dss.go.th Thin-layer chromatography (TLC) has also been used for the identification of sesquiterpene lactones, with specific spray reagents producing characteristic color reactions that aid in the identification of individual compounds, including this compound. ubc.ca

Ultra-High Performance Liquid Chromatography (UHPLC)

UHPLC is an advanced form of HPLC that uses smaller particle sizes in the stationary phase, allowing for faster separations, higher resolution, and increased sensitivity. researchgate.net This technique is particularly useful for complex samples and is often coupled with mass spectrometry for comprehensive metabolite analysis. researchgate.net A UHPLC method coupled with quadrupole high-resolution time-of-flight mass spectrometry (qTOF-MS) has been described for the comprehensive measurement of metabolites from Cynara scolymus cultivars. researchgate.net This highlights the application of UHPLC for profiling secondary metabolites in plant extracts, a methodology applicable to the study of this compound. Another study utilized an Agilent 1290 UPLC system with a specific column and mobile phase gradient for the chromatographic separation of compounds in plant extracts. semanticscholar.org

Gas Chromatography (GC) for Volatile Metabolites

Gas Chromatography (GC) is a chromatographic technique primarily used for separating and analyzing volatile and semi-volatile compounds. While this compound itself is a sesquiterpene lactone and not typically considered highly volatile, GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for analyzing volatile metabolites in biological and plant samples. gcms.czchromatographytoday.comiastate.eduunicatt.it

Studies have used GC-MS to analyze the volatile constituents of plant essential oils. For example, the chemical composition of the essential oil of Melampodium divaricatum was analyzed by GC-MS, identifying major volatile compounds like (E)-caryophyllene and germacrene D. researchgate.net While this specific study focused on the volatile oil and not this compound, it illustrates the application of GC-MS in analyzing the volatile profile of Melampodium species. GC-MS is also widely used in metabolomics for profiling volatile organic compounds (VOCs) in various matrices, including biological fluids like urine and headspace samples from bacterial cultures. unicatt.itnih.gov Derivatization procedures can extend the applicability of GC-MS to less volatile compounds by increasing their volatility. chromatographytoday.com

Hyphenated Techniques for Comprehensive Mixture Analysis

Hyphenated techniques combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry, providing a powerful approach for the comprehensive analysis of complex mixtures containing compounds like this compound. researchgate.netnih.govuri.edu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines liquid chromatography (LC) with tandem mass spectrometry (MS/MS). LC separates compounds based on their interaction with a stationary phase and a mobile phase, while MS/MS provides structural information and high sensitivity for detection and quantification. nih.govyoutube.com This technique is particularly well-suited for analyzing larger and less volatile molecules, such as sesquiterpene lactones. youtube.com

LC-MS/MS based molecular networking is an analytical approach that uses LC-MS/MS data to link related molecules based on similar fragmentation patterns, aiding in the identification of compounds in complex botanical extracts. uri.edu This approach has been used for metabolite profiling and authentication of botanical supplements. uri.edu A sensitive LC-MS/MS method has been developed for the quantification of melanin (B1238610) markers in human skin biopsies, demonstrating the sensitivity of this technique for analyzing biomarkers in biological tissues. nih.gov UHPLC-MS, a higher-resolution version of LC-MS, has also been employed for metabolomics analysis to reveal compositional differences in secondary metabolites in plant extracts. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS couples gas chromatography (GC) with mass spectrometry (MS). It is a standard technique for the analysis of volatile and semi-volatile compounds. gcms.czchromatographytoday.com Compounds separated by GC are introduced into the mass spectrometer, where they are ionized and fragmented, producing a mass spectrum that can be used for identification and quantification. chromatographytoday.com

GC-MS has been successfully used for the analysis of various compounds in plant extracts and biological samples. gcms.czchromatographytoday.comresearchgate.netnih.gov While more commonly applied to volatile metabolites, derivatization can facilitate the analysis of less volatile compounds by GC-MS. chromatographytoday.com The technique allows for both qualitative and quantitative analysis and can be coupled with different types of mass analyzers, such as quadrupole or time-of-flight instruments. chromatographytoday.com GC-MS analysis has been used in studies investigating the chemical composition of plant essential oils, identifying various terpenoids. researchgate.net It has also been applied to the analysis of volatile metabolites produced by bacteria. nih.gov

NMR-Based Metabolomics for Comprehensive Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique widely employed in metabolomics for the comprehensive profiling of complex biological mixtures, including plant extracts containing specialized metabolites like this compound. frontiersin.orgresearchgate.net Unlike mass spectrometry (MS), NMR allows for the simultaneous identification and quantification of metabolites without the need for separation, provided sufficient concentration and spectral resolution. frontiersin.orgresearchgate.net

1H NMR-based metabolomics is the predominant approach due to the high natural abundance and sensitivity of the 1H nucleus, enabling the acquisition of a spectral overview of the main compounds present in samples relatively quickly. frontiersin.org However, complex mixtures from plant extracts can exhibit significant signal overlap in 1H NMR spectra, particularly in regions containing signals from numerous similar compounds such as terpenes and saponins. In such cases, 13C NMR spectroscopy can provide valuable complementary information due to its larger chemical shift dispersion, resulting in less spectral overlap. frontiersin.org Although 13C NMR is significantly less sensitive than 1H NMR, requiring longer acquisition times or larger sample quantities, it directly detects the carbon backbone of metabolites, which is particularly useful for compounds with complex carbon skeletons like sesquiterpenoid lactones. frontiersin.org

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assigning signals and elucidating the structures of known and novel compounds within a complex metabolome. These techniques provide through-bond (COSY, HSQC) and through-space (NOESY, ROESY) correlation information between nuclei, allowing for the detailed mapping of molecular structures. researchgate.net For instance, 1D and 2D NMR data have been instrumental in elucidating the chemical structure of meleucanthin, a tricyclic sesquiterpene isolated alongside known germacranolide sesquiterpene lactones, including melampodin-A acetate (B1210297), from Melampodium leucanthum. researchgate.net

NMR-based metabolomics protocols for plant analysis involve several key steps: sample collection and preparation, NMR data acquisition, and data analysis using chemometric methods. frontiersin.org Sample preparation methods are critical and can influence the resulting metabolic profile, as the concentration of natural products depends on factors such as environmental conditions, plant part, maturity stage, and time of day. frontiersin.org Databases of NMR spectra for plant metabolites are essential tools for assisting in the often laborious task of metabolite identification and assignment. frontiersin.org

Quantitative NMR (qNMR) can be applied to determine the absolute concentration of metabolites by comparing the intensity of their signals to that of an internal standard with a known concentration. researchgate.net This quantitative aspect of NMR-based metabolomics provides valuable data on the relative abundance of this compound and other compounds within a sample, which is essential for understanding their distribution and potential biological roles.

The application of NMR-based metabolomics extends to studying the metabolic responses of plants to various stimuli, including biotic and abiotic stress. frontiersin.orgnih.gov While much of the current application in plant metabolomics focuses on analytical data accumulation and sample classification, the potential of 1H NMR spectroscopy as a tool to study metabolic networks is being explored. nih.gov

Development of High-Throughput Screening (HTS) Assays for this compound and Its Derivatives

High-throughput screening (HTS) is a powerful drug discovery process that enables the rapid testing of large libraries of chemical and biological compounds against specific biological targets. bmglabtech.com This approach is widely used in the pharmaceutical industry to identify potential drug candidates, known as "hits" or "leads," by quickly assessing their biological or biochemical activity. bmglabtech.com HTS leverages automation, robotics, liquid handling devices, and plate readers to perform millions of tests in a short timeframe, significantly accelerating the initial stages of drug discovery. bmglabtech.com

The development of HTS assays for this compound and its derivatives is crucial for efficiently evaluating their biological activities, such as antiproliferative or cytotoxic effects, across a wide range of cellular targets or pathways. Sesquiterpenoid lactones, including this compound A, have shown promise as potential anti-cancer agents, making HTS a valuable tool for identifying active compounds and exploring their mechanisms of action. nih.gov

HTS assays typically involve miniaturized formats, such as multi-well plates, to conserve sample and reagents and facilitate automation. bmglabtech.com The assay readout can be varied, including luminescence, fluorescence, or absorbance, depending on the biological target and the detection method employed. nih.gov For example, cell-based reporter gene assays utilizing luminescence have been developed and validated for HTS to identify small molecule inhibitors of specific cellular pathways. nih.gov

In the context of this compound research, HTS assays could be designed to screen for compounds that modulate specific cellular processes affected by this compound, such as cell cycle progression or mitotic spindle formation, given that melampodin-A acetate has been shown to cause accumulation of cells in the G2/M phase and induce abnormal mitotic spindles. researchgate.net HTS can also be used to screen libraries of this compound derivatives to identify compounds with improved potency or selectivity for particular targets.

While HTS is highly effective for identifying initial hits, it is important to note that it does not typically assess properties critical for drug development, such as toxicity and bioavailability. bmglabtech.com Therefore, hits identified through HTS require further validation and characterization using more detailed assays and studies.

The development of robust and sensitive HTS assays for this compound and its derivatives requires careful optimization of assay conditions, including cell lines (if cell-based), compound concentrations, incubation times, and detection methods. Validation of the assay using known active and inactive compounds is essential to ensure its reliability and accuracy in identifying true hits. nih.govworktribe.com

Data analysis in HTS involves processing large datasets to identify compounds that exhibit a statistically significant effect on the biological target. This often includes calculating parameters such as Z-prime factor to assess assay quality and using software for data handling and analysis. bmglabtech.comworktribe.com

Interactive Data Table: Example of Potential HTS Data Structure

Compound IDStructure (Simplified)Assay TargetAssay ReadoutActivity (% Inhibition or EC50)Z-prime Factor
This compound Derivative A[Structure Placeholder]Cell ProliferationAbsorbance85% inhibition at 10 µM> 0.5
This compound Derivative B[Structure Placeholder]Mitotic Spindle FormationFluorescenceEC50 = 1.5 µM> 0.5
Control Compound X (Positive)[Structure Placeholder]Cell ProliferationAbsorbance95% inhibition at 1 µM> 0.5
Control Compound Y (Negative)[Structure Placeholder]Cell ProliferationAbsorbance< 10% inhibition at 10 µM> 0.5

The integration of HTS with subsequent validation and mechanistic studies provides a powerful pipeline for the discovery and characterization of this compound-related compounds with potential therapeutic applications.

Melampodinin Derivatives, Prodrug Design, and Advanced Delivery System Research

Rational Design and Synthesis of Melampodinin Prodrugs for Enhanced Research Utility

The rational design and synthesis of prodrugs is a strategy employed to improve the physicochemical properties and targeted delivery of a parent compound like this compound for research purposes. stmjournals.inmdpi.comnih.gov Prodrugs are inactive derivatives that undergo conversion within a biological system to release the active drug. stmjournals.inmdpi.comnih.govesrf.fr This approach aims to overcome limitations such as poor solubility, instability, or lack of target specificity. stmjournals.innih.gov

Chemical Modification Strategies to Optimize Physicochemical Properties (e.g., Solubility, Stability)

Chemical modification is a key strategy in prodrug design to optimize the physicochemical properties of a compound. researchgate.netijsci.comnih.gov For compounds with poor water solubility, techniques such as salt formation, co-crystallization, co-solvency, and hydrotrophy can be employed to increase aqueous solubility. researchgate.netamazonaws.com Modifying functional groups, such as carboxylic acids, hydroxyl groups, amines, and carbonyl groups, through esterification, carbamation, or phosphorylation, can alter solubility and permeability. nih.gov

The stability of a compound can also be addressed through chemical modification. For instance, incorporating certain groups or modifying the molecular structure can enhance stability against degradation pathways. researchgate.net The goal is to create a prodrug that is more soluble or stable than the parent compound, facilitating its formulation and delivery in research models. stmjournals.inijsci.com

Design of Enzyme-Activated and Targeted Prodrugs for Selective Activation in In Vitro Models

Enzyme-activated prodrugs are designed to be cleaved by specific enzymes present in a target environment, releasing the active drug selectively. mdpi.comesrf.frnih.gov This approach can be used in in vitro models to study the effects of this compound in specific cell types or under particular enzymatic conditions. Enzymes commonly utilized in prodrug activation include carboxylesterases and cytochrome P450 enzymes, which are involved in drug metabolism. scirp.org Hepatocytes, for example, are used as in vitro models due to their rich enzyme content, allowing for the study of prodrug metabolism and activation. scirp.org

Targeted prodrugs aim to deliver the active compound specifically to certain cells or tissues. nih.govmdpi.com This can be achieved by conjugating the prodrug to a targeting moiety that binds to receptors or transporters overexpressed on the surface of the target cells. mdpi.comfrontiersin.org In the context of in vitro research, this allows for the investigation of this compound's effects on specific cell populations while minimizing exposure to others. Examples in research include the use of targeting ligands like folic acid for delivery to cells overexpressing folate receptors. frontiersin.org

Bioconjugation Approaches for Modified Pharmacokinetics in Research Models

Bioconjugation involves the covalent attachment of a compound to a biological molecule, such as a polymer or protein, to alter its pharmacokinetic properties in research models. nih.gov For this compound, bioconjugation could be explored to modify its absorption, distribution, metabolism, and excretion in experimental systems. nih.gov For instance, conjugating a compound to a lipid carrier can increase its lipophilicity, potentially enhancing absorption across biological barriers and altering its distribution profile. nih.gov This strategy can also be used to prolong circulation half-life or facilitate targeted delivery. nih.gov While specific research on bioconjugation of this compound is not detailed in the provided context, the general principles of lipidic prodrugs and bioconjugation for pharmacokinetic modification in research are established. nih.gov

Synthesis and Evaluation of this compound Analogs with Improved Potency and Selectivity

The synthesis and evaluation of this compound analogs involve creating structural variations of the parent compound to identify derivatives with improved potency or selectivity in research settings. researchgate.net Minor changes to the chemical structure of natural products can significantly influence their functional properties. researchgate.net Research in this area focuses on understanding the structure-activity relationships (SAR) to design analogs with desired biological activities. researchgate.net

Sesquiterpenoid lactones, the class of compounds to which this compound belongs, have been a subject of research for their diverse biological activities. d-nb.inforesearchgate.net Studies on analogs of related sesquiterpenoid lactones have demonstrated that modifications can impact properties such as stability and activity against specific targets. researchgate.net For example, modifications to the structure of picrotoxinin, another sesquiterpenoid, have been explored to identify analogs with improved selectivity for certain ion channels in research studies. researchgate.net

Academic Research into Novel Delivery Systems for this compound (e.g., Nanoparticle Formulations, Liposomes)

Academic research explores novel delivery systems to enhance the delivery of compounds like this compound, particularly for addressing challenges such as poor solubility or targeted delivery in research models. Nanotechnology-based drug delivery systems, including nanoparticles and liposomes, have gained significant interest for their potential to improve the therapeutic efficacy and bioavailability of various compounds in research. nih.govscirp.org

Nanoparticles, such as polymeric nanoparticles, can encapsulate hydrophobic drugs and provide structural stability. nih.govscirp.org They can be engineered to enhance skin penetration, provide sustained drug release, and facilitate selective targeting in research studies. scirp.org Liposomes, which are spherical lipid vesicles, are another widely investigated nanocarrier system. nih.govfrontiersin.orgmdpi.com They can encapsulate both hydrophilic and hydrophobic drugs and have demonstrated potential in improving drug stability, overcoming cellular uptake barriers, and enhancing biodistribution to target sites in in vivo research models. frontiersin.orgmdpi.comeijppr.com Research into liposomal formulations explores various preparation methods and lipid compositions to optimize drug encapsulation and release characteristics for specific research applications. eijppr.com

While specific studies on this compound formulated in these systems are not detailed in the provided information, the general principles and ongoing academic research into nanoparticle and liposome-based delivery systems highlight their potential applicability for improving the delivery and research utility of compounds like this compound. nih.govscirp.orgnih.govfrontiersin.orgmdpi.comeijppr.com

Future Research Directions and Translational Applications in Chemical Biology

Exploration of Novel Biological Targets and Therapeutic Areas Beyond Current Focus

While the cytotoxic effects of Melampodinin against cancer cells are well-documented, its complex structure suggests the possibility of interactions with a wider range of biological targets, opening doors to new therapeutic applications.

Future investigations should prioritize the exploration of this compound's potential in the following areas:

Anti-inflammatory Activity: Sesquiterpene lactones are known to possess anti-inflammatory properties. Preliminary evidence suggests that this compound A may have antinociceptive and anti-inflammatory effects. researchgate.netresearchgate.net Further research is needed to elucidate the specific molecular mechanisms behind this activity, which could involve the modulation of key inflammatory pathways such as NF-κB. acs.orgnih.gov A deeper understanding of these mechanisms could lead to the development of this compound-based therapies for chronic inflammatory diseases.

Antiprotozoal Potential: Natural products are a rich source of antiprotozoal agents. nih.govfrontiersin.orgmdpi.commdpi.com Although direct studies on this compound are scarce, related sesquiterpene lactones have shown activity against various protozoan parasites. mdpi.com Screening this compound and its derivatives against a panel of parasites, such as those responsible for malaria, leishmaniasis, and trypanosomiasis, could uncover novel treatment options for these widespread diseases.

Antiviral Applications: The potential antiviral properties of sesquiterpene lactones remain a relatively unexplored area. Given that some natural products have demonstrated antiviral efficacy, it is plausible that this compound could exhibit activity against certain viruses. nih.govbohrium.comnih.govmdpi.commdpi.com High-throughput screening of this compound against a diverse range of viruses could identify new avenues for antiviral drug development.

A summary of potential therapeutic areas for this compound is presented in Table 1.

Therapeutic AreaPotential Molecular Targets/MechanismsRationale for Exploration
Inflammation NF-κB pathway, Pro-inflammatory cytokinesPreliminary data on this compound A and known activity of sesquiterpene lactones. researchgate.netresearchgate.netacs.orgnih.gov
Protozoal Diseases Parasite-specific enzymes and proteinsKnown antiprotozoal activity of other sesquiterpene lactones. nih.govmdpi.com
Viral Infections Viral replication machinery, Host-cell entry pathwaysBroad biological activity of natural products suggests potential. nih.govbohrium.comnih.govmdpi.commdpi.com

Table 1: Potential Novel Therapeutic Areas for this compound

Application of Advanced Omics Technologies (e.g., Proteogenomics, Cheminformatics) for Deeper Mechanistic Understanding

To fully harness the therapeutic potential of this compound, a comprehensive understanding of its mechanism of action is crucial. Advanced omics technologies can provide unprecedented insights into the molecular interactions of this compound within biological systems.

Proteomics: The identification of direct protein targets of this compound is a key step in unraveling its mechanism of action. Proteomic studies, such as affinity purification coupled with mass spectrometry, can be employed to identify proteins that directly bind to this compound. Furthermore, quantitative proteomic analysis of cells treated with this compound can reveal changes in protein expression levels, providing a global view of the cellular response to the compound. mdpi.comjohnshopkins.edunih.govpreprints.orgmdpi.com This approach can help to identify key signaling pathways modulated by this compound.

Metabolomics: Cellular metabolism is often dysregulated in disease states, and natural products can exert their therapeutic effects by modulating metabolic pathways. Metabolomic profiling of cells or organisms treated with this compound can identify changes in the levels of endogenous metabolites. This information can help to pinpoint the metabolic pathways affected by the compound and provide a deeper understanding of its biological effects.

Cheminformatics: Cheminformatics tools can be used to analyze the chemical structure of this compound and predict its potential biological targets and activities. Quantitative Structure-Activity Relationship (QSAR) studies, for instance, can be used to build models that correlate the structural features of this compound and its analogs with their biological activity. acs.orgresearchgate.netnih.gov These models can then be used to design new derivatives with improved potency and selectivity.

An overview of the application of omics technologies in this compound research is provided in Table 2.

Omics TechnologyApplication in this compound ResearchExpected Outcomes
Proteomics Target identification, Pathway analysisIdentification of direct binding partners and downstream signaling pathways. mdpi.comjohnshopkins.edunih.govpreprints.orgmdpi.com
Metabolomics Metabolic pathway analysisUnderstanding the impact of this compound on cellular metabolism.
Cheminformatics Target prediction, QSAR modelingPrediction of novel biological targets and design of more potent analogs. acs.orgresearchgate.netnih.gov

Table 2: Application of Omics Technologies for a Deeper Mechanistic Understanding of this compound

Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. These powerful computational tools can be applied to accelerate the discovery of new this compound-based therapeutics.

Predictive Modeling: Machine learning algorithms can be trained on existing data for sesquiterpene lactones to build predictive models for various biological activities, including cytotoxicity, anti-inflammatory activity, and antiprotozoal activity. acs.orgresearchgate.netnih.gov These models can then be used to screen large virtual libraries of this compound derivatives to identify promising candidates for synthesis and biological evaluation.

De Novo Design: Generative AI models can be used to design novel molecules with desired properties. By learning the chemical space of known bioactive sesquiterpene lactones, these models can generate new this compound-inspired structures with potentially enhanced therapeutic profiles.

In Silico Screening: AI-powered platforms can be used for large-scale in silico screening of this compound and its virtual derivatives against a vast number of biological targets. nih.govsemanticscholar.orgnih.govresearchgate.net This can help to identify potential new therapeutic applications for this compound and prioritize experimental validation.

Biotechnological Production Strategies and Sustainable Sourcing Research for this compound

The natural abundance of this compound in its source plants, species of the Melampodium genus, may be limited. npsot.org Therefore, the development of sustainable and scalable production methods is crucial for its future therapeutic applications.

Plant Cell and Tissue Culture: Plant cell and tissue culture techniques offer a promising alternative to the extraction of this compound from wild-harvested plants. The establishment of cell suspension or hairy root cultures of Melampodium species could enable the controlled and continuous production of this compound in bioreactors. researchgate.netnih.govnih.govplantcelltechnology.comresearchgate.net Optimization of culture conditions and the use of elicitors could further enhance the yield of the compound.

Metabolic Engineering: Metabolic engineering strategies can be employed to increase the production of this compound in its native plant or in a heterologous host. This could involve the overexpression of key biosynthetic enzymes or the downregulation of competing metabolic pathways.

Sustainable Harvesting Practices: For the near-term supply of this compound, it is essential to establish sustainable harvesting practices for Melampodium species. This includes conducting population assessments, determining sustainable harvest levels, and implementing responsible collection protocols to ensure the long-term viability of the plant populations. eufloriabotanicart.comaromaticmedicineschool.comherbalgram.org

A comparison of production strategies for this compound is presented in Table 3.

Production StrategyAdvantagesChallenges
Plant Cell/Tissue Culture Controlled production, Scalability, Independence from environmental factors. researchgate.netnih.govnih.govplantcelltechnology.comresearchgate.netOptimization of culture conditions, Low yields in some cases.
Metabolic Engineering Potential for high yields, Production in microbial hosts.Elucidation of the complete biosynthetic pathway, Genetic manipulation of the host organism.
Sustainable Wild Harvesting Immediate source of the compound.Potential for overharvesting, Variability in compound content. eufloriabotanicart.comaromaticmedicineschool.comherbalgram.org

Table 3: Biotechnological and Sustainable Production Strategies for this compound

Investigation of this compound's Role in Chemical Ecology and Plant Defense Mechanisms

The production of secondary metabolites like this compound in plants is often a response to environmental pressures. Understanding the ecological role of this compound can provide valuable insights into its biological activities and potential applications.

Insect Antifeedant Activity: Sesquiterpene lactones are known to act as feeding deterrents against herbivores. Studies have shown that this compound A exhibits significant growth inhibition and feeding deterrence against the fall armyworm, Spodoptera frugiperda. ufscar.br Further research could explore the broader insect antifeedant spectrum of this compound and its potential use in environmentally friendly pest management strategies. mdpi.comnih.govcabidigitallibrary.orgiupac.org

Allelochemical Effects: Allelochemicals are compounds released by one plant that can influence the growth of neighboring plants. Investigating the allelopathic potential of this compound could reveal its role in plant-plant competition and potentially lead to the development of natural herbicides.

Role in Plant-Pathogen Interactions: Plants produce a diverse array of secondary metabolites to defend against pathogens. The role of this compound in the defense of Melampodium species against microbial pathogens is an area ripe for investigation. Understanding how this compound contributes to plant immunity could provide insights into its potential antimicrobial properties.

Q & A

Q. How can computational chemistry and wet-lab experiments be integrated to accelerate this compound research?

  • Methodological Answer: Use molecular docking (AutoDock Vina, Schrödinger) to predict target binding sites, followed by SPR (surface plasmon resonance) for affinity validation. MD simulations (GROMACS) assess binding stability. Machine learning models (e.g., Random Forest) can prioritize synthetic routes or predict ADMET properties. Collaborative platforms like Benchling streamline data sharing between computational and experimental teams .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.